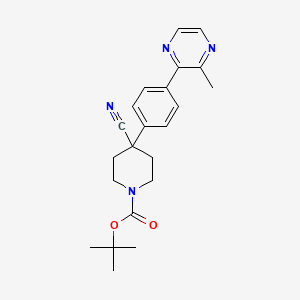

Methyl 2-amino-1-methylbenzimidazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of benzene rings possessing nitrogen-containing functional groups at ortho position with various reagents . A study reports a simple process to synthesize and separate 2-(substituted-phenyl) benzimidazole derivatives with high yield and efficiency . The procedure involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild conditions .Molecular Structure Analysis

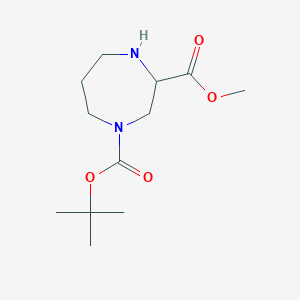

The molecular structure of “Methyl 2-amino-1-methylbenzimidazole-5-carboxylate” is based on the benzimidazole core, which is a bicyclic heteroaromatic compound where a benzene ring is fused to the 4- and 5-positions of an imidazole ring .Chemical Reactions Analysis

A study on the accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids provides insights into the chemical reactions involving benzimidazole compounds . The reactions are accelerated by orders of magnitude in comparison to the bulk, and no other acid, base, or catalyst is used .Physical And Chemical Properties Analysis

“Methyl 2-amino-1-methylbenzimidazole-5-carboxylate” is a solid substance . It should be stored in a dark place, under an inert atmosphere, and at room temperature .Scientific Research Applications

Antibacterial Properties

Benzimidazole derivatives, including Methyl 2-amino-1-methylbenzimidazole-5-carboxylate, have been tested for their inhibitory activities against various bacteria. For instance, they have shown significant inhibitory activity against the Gram-negative bacterium Pseudomonas aeruginosa .

Antifungal Applications

Benzimidazole fungicides are a class of highly effective, low-toxicity, systemic broad-spectrum fungicides. They are widely used in agriculture to prevent and control various plant diseases caused by fungi .

Anticancer Effects

Benzimidazole derivatives exhibit biological activities including anticancer effects . The specific mechanisms and effectiveness can vary depending on the specific derivative and the type of cancer.

Antiparasitic Effects

Benzimidazole derivatives have shown antiparasitic effects . They are used in the treatment of a variety of parasitic infections.

Herbicidal Agents

Some benzimidazole derivatives are present in a variety of herbicidal agents . They can be used to control unwanted vegetation in agricultural settings.

Synthesis of Functional Molecules

Benzimidazole derivatives are key components in the synthesis of functional molecules used in a variety of everyday applications . The specific applications can vary widely depending on the specific derivative and the other components of the molecule.

Mechanism of Action

Target of Action

It is known that benzimidazole derivatives have a wide range of targets due to their versatile nature .

Mode of Action

A related compound, carbendazim, has been shown to bind to tubulin proteins, disrupting microtubule assembly and the formation of spindles at cell division, resulting in the malsegregation of chromosomes

Biochemical Pathways

Benzimidazole derivatives are known to impact a variety of pathways due to their broad spectrum of activity .

Result of Action

Based on the potential mode of action discussed earlier, it could lead to disruption of cell division due to malsegregation of chromosomes .

Future Directions

Benzimidazole and its derivatives are of significant interest in medicinal chemistry due to their wide range of therapeutic applications . The development of drugs based on imidazole and benzimidazole bioactive heterocycles is an increasingly active and attractive topic of medicinal chemistry . Therefore, “Methyl 2-amino-1-methylbenzimidazole-5-carboxylate” and similar compounds may have potential for future drug development.

properties

IUPAC Name |

methyl 2-amino-1-methylbenzimidazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-13-8-4-3-6(9(14)15-2)5-7(8)12-10(13)11/h3-5H,1-2H3,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDWKHDHTVLIQBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C(=O)OC)N=C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-amino-1-methylbenzimidazole-5-carboxylate | |

CAS RN |

1258070-65-3 |

Source

|

| Record name | methyl 2-amino-1-methyl-1H-1,3-benzodiazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 6,8-dioxo-2,5,7-triazaspiro[3.4]octane-2-carboxylate](/img/no-structure.png)

![7-Vinyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1144067.png)

![4-Vinyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1144073.png)